2-Fluoro-3-methoxypropan-1-amine hydrochloride
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Overview
Description
2-Fluoro-3-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFNO and a molecular weight of 143.59 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-3-methoxypropan-1-amine hydrochloride typically involves the reaction of 2-fluoro-3-methoxypropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high purity and yield . Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
2-Fluoro-3-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
2-Fluoro-3-methoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-3-methoxypropan-1-amine hydrochloride can be compared to other similar compounds such as:
2-Fluoro-3-methoxypropan-1-amine: The non-hydrochloride form of the compound.
3-Methoxypropan-1-amine: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoropropan-1-amine: Lacks the methoxy group, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
2-fluoro-3-methoxypropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO.ClH/c1-7-3-4(5)2-6;/h4H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJQFOCIPQFXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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